

# Spectroscopic Profiling of 5-Methylisoxazole-3-carbonyl chloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Methylisoxazole-3-carbonyl chloride

**Cat. No.:** B1587302

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Methylisoxazole-3-carbonyl chloride** (CAS No. 39499-34-8), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral properties of this compound for identification, purity assessment, and reaction monitoring.

## Introduction: The Significance of 5-Methylisoxazole-3-carbonyl chloride

**5-Methylisoxazole-3-carbonyl chloride** is a reactive acyl chloride featuring a five-membered aromatic heterocycle. This structure is a common motif in a variety of pharmacologically active compounds. The carbonyl chloride group provides a reactive handle for the synthesis of a wide range of derivatives, including amides and esters, which are frequently explored in the development of new therapeutic agents.<sup>[1]</sup> Accurate and thorough spectroscopic characterization is therefore paramount to ensure the quality of starting materials and the successful synthesis of target molecules.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Methylisoxazole-3-carbonyl chloride**. While extensive searches for experimentally derived spectra have been conducted, the readily available public data is limited. A key publication by Ganesh et al. (2015) describes the synthesis of this compound for

use as a starting material; however, it does not provide its detailed spectroscopic characterization.<sup>[1][2]</sup> Therefore, this guide will present a combination of expected spectral features based on the analysis of closely related structures and predicted data from computational models, providing a robust framework for researchers.

## Molecular Structure and Key Physicochemical Properties

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure and fundamental properties.

Identifier	Value
IUPAC Name	5-methyl-1,2-oxazole-3-carbonyl chloride
CAS Number	39499-34-8
Molecular Formula	C <sub>5</sub> H <sub>4</sub> CINO <sub>2</sub>
Molecular Weight	145.54 g/mol
Physical Form	Liquid

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following data is based on predictive models and analysis of similar isoxazole structures.

## Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **5-Methylisoxazole-3-carbonyl chloride** is expected to be relatively simple, exhibiting two distinct signals.

Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 2.6	Singlet	3H	-CH <sub>3</sub>
~ 6.8	Singlet	1H	Isoxazole C4-H

#### Causality Behind Assignments:

- The methyl protons (-CH<sub>3</sub>) are attached to the C5 position of the isoxazole ring. Their chemical shift is anticipated to be in the aliphatic region, typically around 2.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
- The isoxazole ring proton (C4-H) is the sole proton on the heterocyclic ring. Its environment is influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-withdrawing carbonyl chloride group at the adjacent C3 position. This deshielding effect is expected to shift the proton downfield to approximately 6.8 ppm. It will also appear as a singlet due to the lack of neighboring protons.

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~ 12	-CH <sub>3</sub>
~ 105	C4
~ 160	C3
~ 175	C5
~ 158	Carbonyl Carbon (-COCl)

#### Causality Behind Assignments:

- The methyl carbon (-CH<sub>3</sub>) is expected at the highest field (lowest ppm value) due to its sp<sup>3</sup> hybridization.

- The isoxazole ring carbons (C3, C4, and C5) will be significantly downfield due to their  $sp^2$  hybridization and the influence of the heteroatoms. The C4 carbon, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most shielded of the ring carbons. The C3 and C5 carbons, being directly bonded to the electronegative oxygen and nitrogen atoms, will be further downfield.
- The carbonyl carbon (-COCl) is anticipated to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the electronegative chlorine atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **5-Methylisoxazole-3-carbonyl chloride** will be dominated by the stretching vibration of the carbonyl group.

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~ 1780 - 1750	Strong	C=O stretch (acyl chloride)
~ 1620 - 1580	Medium	C=N stretch (isoxazole ring)
~ 1450 - 1400	Medium	C=C stretch (isoxazole ring)
~ 1380 - 1360	Medium	C-H bend (methyl)
~ 1200 - 1000	Strong	C-O stretch (isoxazole ring)
~ 800 - 700	Strong	C-Cl stretch

Causality Behind Assignments:

- The most characteristic peak will be the strong C=O stretching vibration of the acyl chloride at a high wavenumber (typically  $1780-1750 \text{ cm}^{-1}$ ). This high frequency is a hallmark of acyl chlorides and is a key diagnostic feature.
- The isoxazole ring vibrations (C=N and C=C stretching) will appear in the double bond region of the spectrum.

- The presence of the methyl group will be indicated by a C-H bending vibration.
- The C-O stretching within the isoxazole ring and the C-Cl stretching will be present in the fingerprint region.

## Mass Spectrometry (MS)

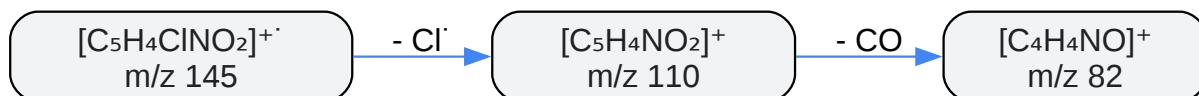
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Expected Molecular Ion Peak:

- The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  145.
- Due to the natural abundance of the  $^{37}\text{Cl}$  isotope, an  $M+2$  peak at  $m/z$  147 with an intensity of approximately one-third of the  $M^+$  peak is also anticipated.

Predicted Fragmentation Pathway:

The primary fragmentation pathway is likely to be the loss of the chlorine radical, followed by the loss of carbon monoxide.



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Caption: Predicted primary fragmentation pathway of **5-Methylisoxazole-3-carbonyl chloride** in EI-MS.

## Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

## NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylisoxazole-3-carbonyl chloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zpg30). A larger number of scans will be required compared to the  $^1\text{H}$  NMR experiment due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the TMS signal.

## IR Data Acquisition

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.
- Data Acquisition: Acquire a background spectrum of the empty plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Label the significant peaks with their wavenumbers.

## Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).
- Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

## Conclusion

This technical guide provides a detailed spectroscopic profile of **5-Methylisoxazole-3-carbonyl chloride** based on predicted data and the analysis of related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data in the laboratory.

## References

- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. *Anti-Infective Agents*, 13(2), 114-122.
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## Sources

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

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